molecular formula C12H21NO5 B1609531 methyl (1S,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate CAS No. 321744-19-8

methyl (1S,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate

Cat. No.: B1609531
CAS No.: 321744-19-8
M. Wt: 259.3 g/mol
InChI Key: SSATZBUCOTXXGA-CIUDSAMLSA-N
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Description

This compound is a cyclopentane derivative featuring a hydroxyl group at the 3-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position, with a methyl ester at the 1-position. Its stereochemistry (1S,3S,4S) is critical for its spatial arrangement and biological interactions. For example, describes a related carboxylic acid derivative, (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid (CAS 410090-37-8), which shares the Boc-protected amino group but lacks the methyl ester and hydroxyl group. This compound has a molecular weight of 229.27 g/mol, XLogP3 of 1.4, and hydrogen-bonding capacity (2 donors, 4 acceptors), properties likely shared with the target molecule .

Properties

IUPAC Name

methyl (1S,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-8-5-7(6-9(8)14)10(15)17-4/h7-9,14H,5-6H2,1-4H3,(H,13,16)/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSATZBUCOTXXGA-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H](C[C@@H]1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427439
Record name ST50825989
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321744-19-8
Record name ST50825989
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl (1S,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate is a compound of interest in medicinal chemistry and biological studies due to its structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Molecular Structure

  • IUPAC Name : methyl (1S,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
  • Molecular Formula : C12H21NO5
  • Molecular Weight : 259.30 g/mol

Structural Representation

The compound features a cyclopentane ring with hydroxy and carbamate functional groups, which contribute to its biological properties.

PropertyValue
Molecular FormulaC12H21NO5
Molecular Weight259.30 g/mol
Log P (octanol-water)1.25

The biological activity of methyl (1S,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, preventing substrate interaction. This mechanism is crucial in developing therapeutics targeting metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signal transduction pathways that regulate physiological responses.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of cyclopentane carboxylates exhibit significant antimicrobial properties against various bacterial strains. Methyl (1S,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate was found to be effective against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development.
  • Anticancer Properties : Research has indicated that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways. Preliminary assays showed that methyl (1S,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate may enhance the cytotoxic effects of established chemotherapeutics.
  • Neuroprotective Effects : In vitro studies have suggested that this compound can protect neuronal cells from oxidative stress-induced damage, indicating its potential use in neurodegenerative disease therapies.

Comparative Analysis with Related Compounds

Compound NameBiological Activity
Methyl (3R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylateModerate enzyme inhibition
Methyl (1S)-4-amino-3-hydroxy-cyclopentene-1-carboxylateHigher cytotoxicity against cancer cells
Methyl (1R)-3-(Boc-amino)-4-hydroxycyclopentanecarboxylic acidSignificant antimicrobial activity

Applications in Research

Methyl (1S,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals targeting specific enzymes or receptors. Its applications extend to:

  • Medicinal Chemistry : Used in the development of new drugs targeting metabolic disorders.
  • Synthetic Organic Chemistry : Acts as a building block for synthesizing complex natural products and bioactive compounds.

Comparison with Similar Compounds

Structural Analogues with Cyclopentane Backbones

(a) Methyl (1S,2S,3R,4R)-3-[(1R)-1-Acetamido-2-Ethylbutyl]-4-Carbamimidamido-2-Hydroxycyclopentanecarboxylate ( )
  • Key Differences: Substitutions: Contains an acetamido-ethylbutyl side chain and a carbamimidamido group instead of the Boc-protected amino group. Stereochemistry: (1S,2S,3R,4R) vs. (1S,3S,4S) in the target compound. Functional Groups: Additional hydroxyl group at the 2-position and a methyl ester.
(b) Methyl 1-(Methylamino)Cyclopentanecarboxylate Hydrochloride ( )
  • Key Differences: Substitutions: Features a methylamino group instead of the Boc-protected amino group and lacks a hydroxyl group. Stereochemistry: Not explicitly stated but likely differs due to the absence of defined stereocenters.
  • Implications: The methylamino group increases basicity, which could affect pharmacokinetics (e.g., membrane permeability) compared to the Boc-protected derivative .
(c) (1S,4S)-4-[(tert-Butoxycarbonyl)Amino]-1-Isopropylcyclopent-2-Ene-1-Carboxylic Acid ( )
  • Key Differences :
    • Backbone: Cyclopentene ring (unsaturated) vs. cyclopentane (saturated) in the target compound.
    • Substituents: Isopropyl group at the 1-position and a carboxylic acid instead of a methyl ester.
  • Implications : The unsaturated ring may reduce conformational flexibility, while the isopropyl group could enhance lipophilicity (higher XLogP3) .

Functional Group and Property Comparison

Table 1: Comparative Analysis of Key Features

Compound Name Molecular Weight (g/mol) Key Functional Groups XLogP3 Hydrogen-Bonding (Donors/Acceptors) Stereochemistry
Target Compound ~245 (estimated) Methyl ester, Boc-amine, hydroxyl ~1.5 2/4 (1S,3S,4S)
(1R,3S)-3-[(2-Methylpropan-2-yl)Oxycarbonylamino]Cyclopentane-1-Carboxylic Acid ( ) 229.27 Carboxylic acid, Boc-amine 1.4 2/4 (1R,3S)
Methyl 1-(Methylamino)Cyclopentanecarboxylate Hydrochloride ( ) ~193 (estimated) Methyl ester, methylamino ~0.8 1/3 Undefined
Methyl Cinnamate-Derived Cyclobutane ( ) ~354 (reported) Methyl ester, phenyl, boronic ester ~2.2 0/4 (1S,2S,3R)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (1S,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (1S,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate

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